

Solubility of 2-Cyanopyridine in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyanopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-cyanopyridine** in common organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on providing a framework for understanding and determining the solubility of **2-cyanopyridine**. It includes a template for data presentation, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts and workflows.

Introduction to 2-Cyanopyridine and its Solubility

2-Cyanopyridine is a versatile organic compound widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring a polar pyridine ring and a cyano group, governs its solubility behavior. Generally, **2-cyanopyridine** is soluble in polar organic solvents such as alcohols, ketones, and esters, and shows limited solubility in nonpolar hydrocarbons.^{[1][2]} A quantitative value for its solubility in water has been reported as 67 g/L at 20°C.^{[3][4][5]}

Understanding the solubility of **2-cyanopyridine** in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide provides the necessary tools and methodologies for researchers to determine and tabulate this critical data.

Quantitative Solubility Data

A comprehensive, publicly available dataset for the solubility of **2-cyanopyridine** in a wide range of common organic solvents at various temperatures is not readily available in the scientific literature. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data. This structured format allows for easy comparison and analysis of solubility across different solvents and conditions.

Table 1: Experimentally Determined Solubility of **2-Cyanopyridine**

Solvent Class	Solvent Name	Temperature (°C)	Solubility (g/100 g solvent)	Solubility (mole fraction)
Alcohols	Methanol			
	Ethanol			
	Isopropanol			
Ketones	Acetone			
	Methyl Ethyl Ketone			
Esters	Ethyl Acetate			
	Butyl Acetate			
Ethers	Diethyl Ether			
	Tetrahydrofuran			
Hydrocarbons	Toluene			
	Hexane			
	Cyclohexane			
Other	Acetonitrile			
	Dimethylformamide			
	Dimethyl Sulfoxide			

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques for determining the solid-liquid equilibrium solubility of compounds like **2-cyanopyridine**.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining equilibrium solubility.^[6]

Principle: An excess amount of the solid solute is equilibrated with a known amount of solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

- Constant temperature water bath or incubator with shaking capabilities
- Analytical balance (accurate to ± 0.1 mg)
- Glass vials or flasks with airtight seals
- Magnetic stirrer and stir bars (optional)
- Syringe filters (e.g., 0.45 μm PTFE or nylon)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

- **Preparation:** Add an excess amount of **2-cyanopyridine** to a pre-weighed glass vial. The exact amount of excess solid is not critical, but enough should be present to ensure saturation is maintained throughout the experiment.

- **Solvent Addition:** Accurately pipette a known volume or weigh a known mass of the desired organic solvent into the vial.
- **Equilibration:** Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle for a sufficient time (e.g., 2-4 hours) at the same constant temperature to allow the undissolved solid to sediment.
- **Sampling:** Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
- **Analysis:** Determine the concentration of **2-cyanopyridine** in the filtered saturated solution using a validated analytical method such as HPLC or GC. A calibration curve should be prepared using standard solutions of **2-cyanopyridine** in the same solvent.
- **Calculation:** Calculate the solubility in the desired units (e.g., g/100 g solvent, mole fraction) based on the determined concentration and the initial amount of solvent used.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.^{[3][7][8][9][10]}

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

- Constant temperature water bath or incubator
- Analytical balance (accurate to ± 0.1 mg)

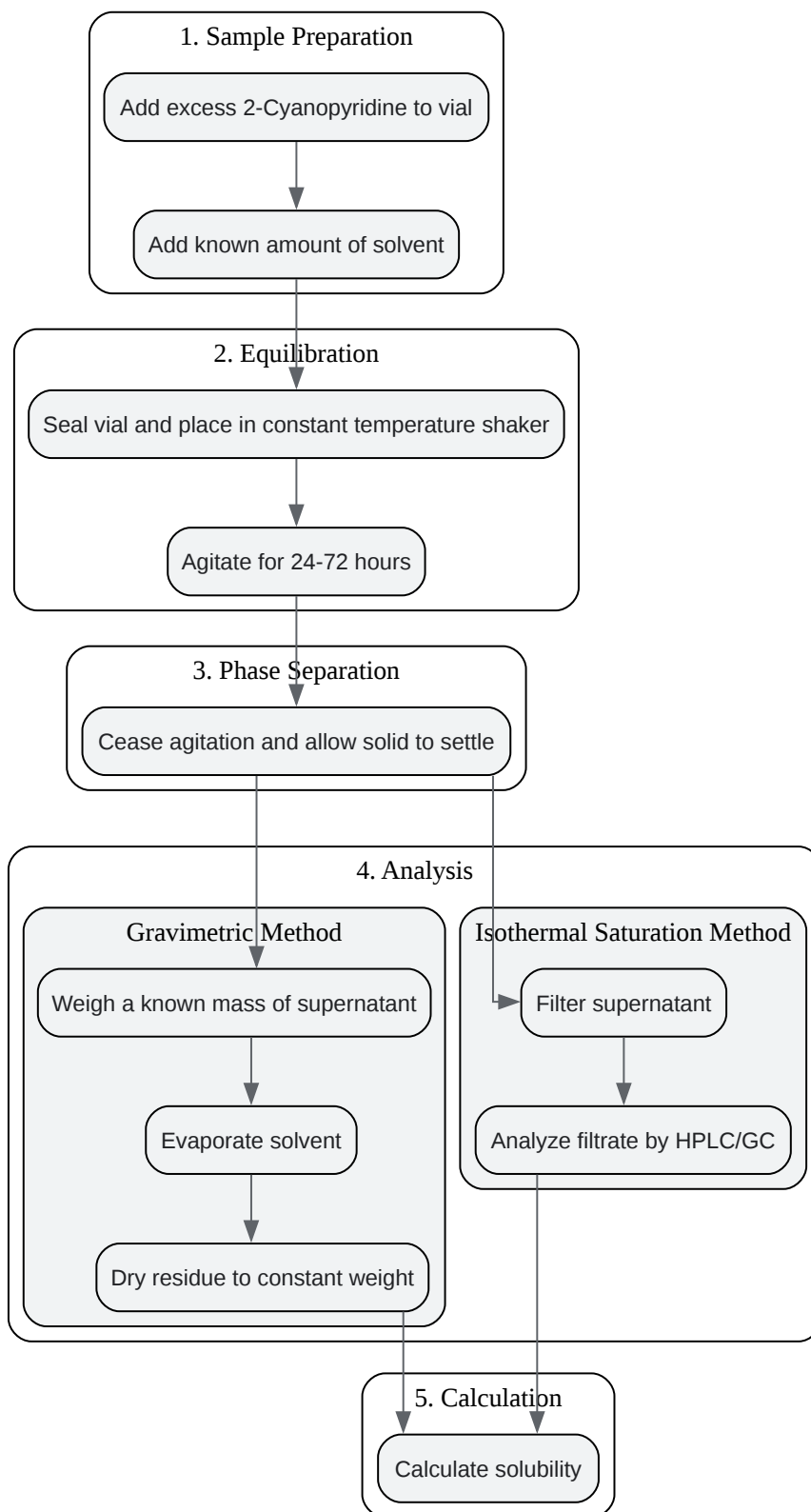
- Glass vials or flasks with airtight seals
- Evaporating dish or watch glass
- Oven
- Desiccator

Procedure:

- **Preparation of Saturated Solution:** Prepare a saturated solution of **2-cyanopyridine** in the chosen solvent at a constant temperature as described in the Isothermal Saturation Method (steps 1-4).
- **Sampling:** After phase separation, carefully transfer a known mass of the clear supernatant (saturated solution) to a pre-weighed evaporating dish.
- **Evaporation:** Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the **2-cyanopyridine**. The oven temperature should be well below the boiling point of **2-cyanopyridine** (212-215 °C) but high enough for efficient solvent removal. A gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation.
- **Drying to Constant Weight:** After the solvent has evaporated, place the evaporating dish in a desiccator to cool to room temperature. Weigh the dish. Repeat the process of heating, cooling, and weighing until a constant mass is obtained (i.e., the difference between two consecutive weighings is negligible).
- **Calculation:**
 - $\text{Mass of solute} = (\text{Mass of dish} + \text{residue}) - (\text{Mass of empty dish})$
 - $\text{Mass of solvent} = (\text{Mass of saturated solution}) - (\text{Mass of solute})$
 - $\text{Solubility (g/100 g solvent)} = (\text{Mass of solute} / \text{Mass of solvent}) * 100$

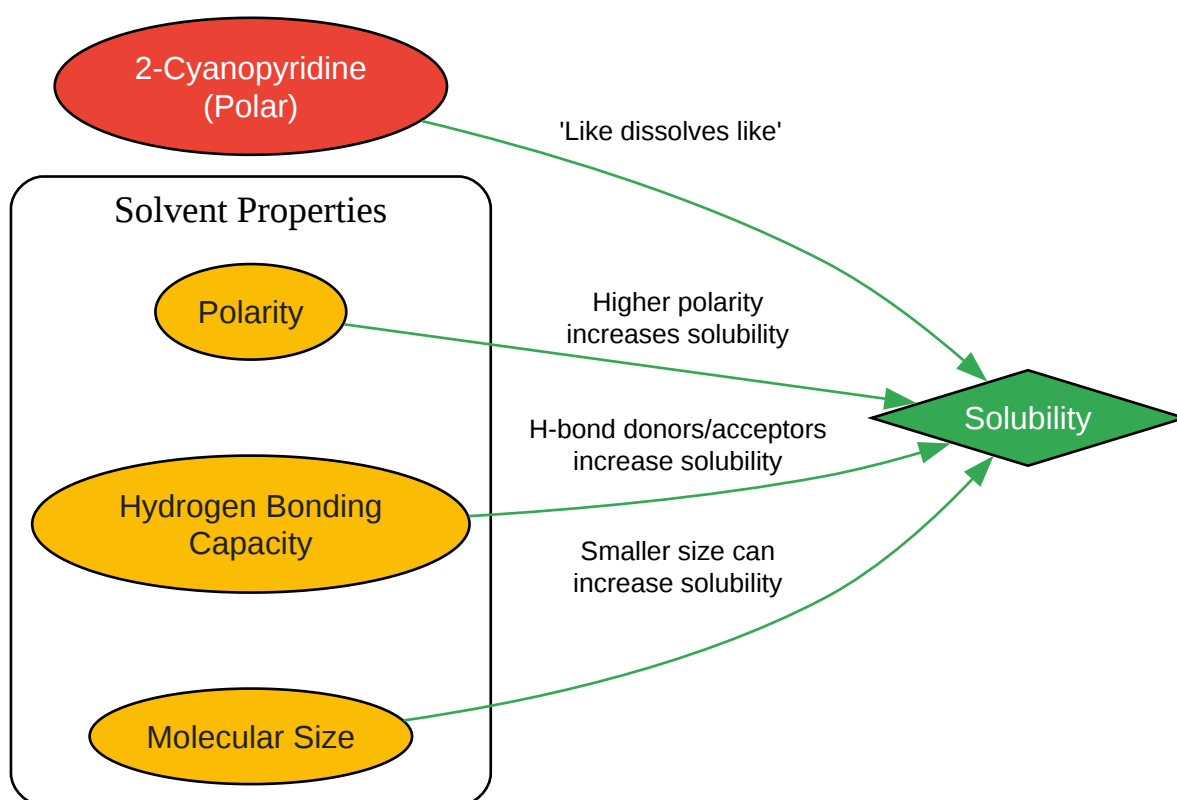
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of **2-cyanopyridine** solubility determination and influencing factors.



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Caption: Experimental workflow for determining the solubility of **2-cyanopyridine**.



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Caption: Factors influencing the solubility of **2-cyanopyridine**.

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